

Schineolignin C: A Competitive Contender in Protein Tyrosine Phosphatase 1B Inhibition

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Compound of Interest

Compound Name: *Schineolignin C*

Cat. No.: *B12392664*

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Schineolignin C has demonstrated notable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in the negative regulation of insulin and leptin signaling pathways. This positions **Schineolignin C** as a subject of interest in the development of therapeutics for type 2 diabetes and obesity. A comparative analysis with established PTP1B inhibitors reveals its potential within this competitive landscape.

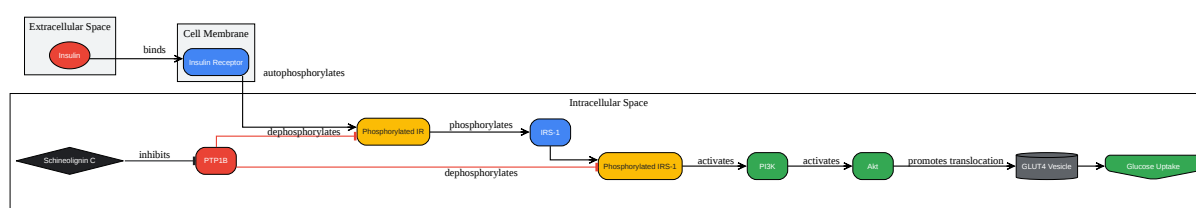
Comparative Inhibitory Potency

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. **Schineolignin C** exhibits significant PTP1B inhibition with an IC₅₀ value of $2.58 \pm 0.14 \mu\text{M}$. When benchmarked against other known PTP1B inhibitors, **Schineolignin C** demonstrates competitive potency. For instance, it is more potent than naturally derived inhibitors such as caffeoylquinic acid derivatives (IC₅₀ of $11.1 \mu\text{M}$) and kaempferol (IC₅₀ of $279.23 \mu\text{M}$)^{[1][2]}. However, some synthetic compounds and other natural products like mucusisoflavone (IC₅₀ = $2.5 \pm 0.2 \mu\text{M}$) show comparable or slightly greater potency^[1]. Notably, several inhibitors that have entered clinical trials, such as Ertiprotafib, Trodusquemine, and JTT-551, exhibit a range of IC₅₀ values from the nanomolar to the low micromolar range^{[2][3]}.

Compound	Type	IC50 Value (μM)
Schineolignin C	Natural Product	2.58 ± 0.14
Ertiprotafib	Synthetic	1.6 - 29
Trodesquamine (MSI-1436)	Natural Product Derivative	1.0
JTT-551	Synthetic	0.22
Mucisoflavone	Natural Product	2.5 ± 0.2
Caffeoylquinic acid deriv.	Natural Product	11.1
Kaempferol	Natural Product	279.23
Ursolic Acid (Control)	Natural Product	3.1

PTP1B in the Insulin Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding to its receptor, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby dampening the insulin signal. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.



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Caption: Insulin signaling pathway and the inhibitory action of **Schineolignin C** on PTP1B.

Experimental Protocols

PTP1B Inhibition Assay

The inhibitory activity of **Schineolignin C** against PTP1B was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

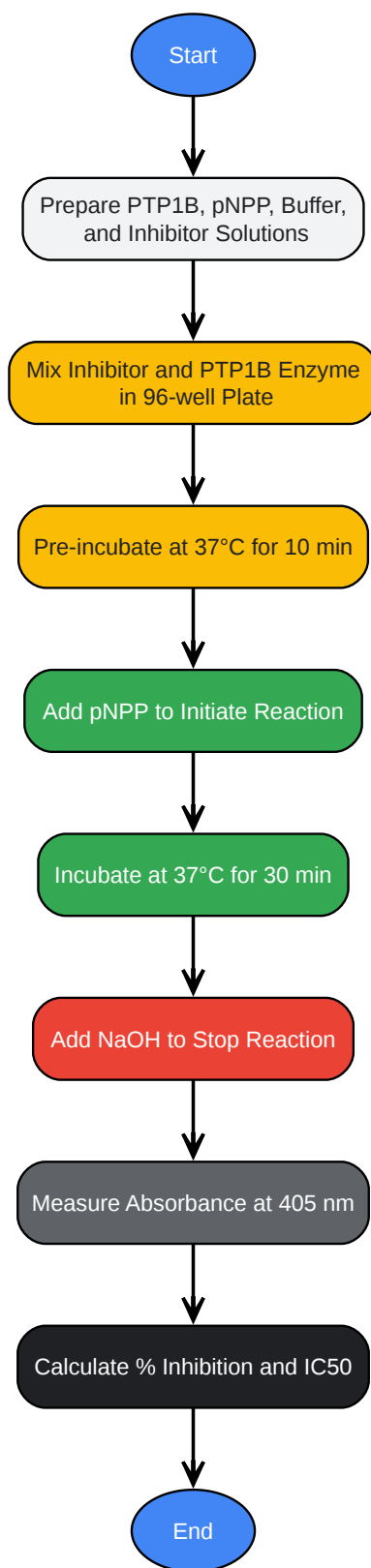
Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP)
- Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)
- **Schineolignin C** and other test compounds

- 96-well microplate
- Microplate reader

Procedure:

- The reaction was carried out in a 96-well microplate.
- A solution of the PTP1B enzyme was prepared in the assay buffer.
- **Schineolignin C** or other test inhibitors were dissolved in DMSO and then diluted with the assay buffer to various concentrations.
- In each well, 10 μ L of the inhibitor solution was mixed with 80 μ L of the PTP1B enzyme solution.
- The plate was pre-incubated at 37°C for 10 minutes.
- The enzymatic reaction was initiated by adding 10 μ L of a 10 mM pNPP solution to each well.
- The plate was incubated at 37°C for 30 minutes.
- The reaction was terminated by adding 50 μ L of 1 M NaOH.
- The absorbance was measured at 405 nm using a microplate reader.
- The percent inhibition was calculated relative to a control containing DMSO instead of the inhibitor.
- The IC₅₀ value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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- To cite this document: BenchChem. [Schineolignin C: A Competitive Contender in Protein Tyrosine Phosphatase 1B Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392664#schineolignin-c-vs-known-inhibitors-of-specific-target]

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